molecular formula C9H11NaO3S B8140294 Sodium 3-phenylpropane-1-sulfonate

Sodium 3-phenylpropane-1-sulfonate

Cat. No.: B8140294
M. Wt: 222.24 g/mol
InChI Key: FHJCFTZNOLMBSQ-UHFFFAOYSA-M
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Description

Sodium 3-Phenylpropane-1-sulfonate is an organic sulfonate compound intended for research and development purposes. Compounds within this class often serve as key intermediates or starting materials in synthetic organic chemistry . Researchers may utilize this chemical in the exploration of new pharmaceutical compounds, as similar sulfonate structures are featured in complex molecules . Its properties may also be investigated for applications in material science, including the development of specialty surfactants or chelating agents, drawing parallels to modified sulfonates used in industrial processes . As a benzenesulfonate derivative, it provides a stable anionic moiety that can influence the solubility and reactivity of target molecules. This product is strictly for research use in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and conduct all appropriate risk assessments prior to use.

Properties

IUPAC Name

sodium;3-phenylpropane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.Na/c10-13(11,12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJCFTZNOLMBSQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a standard procedure, 3-phenylpropene is dissolved in dichloromethane (DCM) or chlorobenzene and cooled to 05C0-5^\circ \text{C}. Gaseous SO3SO_3 is introduced under inert atmosphere, followed by stirring for 4–6 hours. The crude 3-phenylpropane-1-sulfonic acid is then neutralized with aqueous sodium hydroxide (NaOHNaOH) to yield the sodium salt.

Key Variables:

  • Temperature: Elevated temperatures (>30C>30^\circ \text{C}) promote side reactions, such as polysulfonation or isomerization.

  • Solvent: Non-polar solvents like chlorobenzene improve regioselectivity by stabilizing the transition state.

  • SO3SO_3 Concentration: Stoichiometric excess (1.2–1.5 equiv.) ensures complete conversion.

Table 1: Sulfonation Efficiency Under Varied Conditions

ConditionYield (%)Purity (%)
SO3SO_3 in DCM, 0C0^\circ \text{C}7892
Oleum in chlorobenzene, 25C25^\circ \text{C}8588
SO3SO_3 gas, neat, 10C10^\circ \text{C}6581

Neutralization and Crystallization

Following sulfonation, the free sulfonic acid is neutralized with NaOHNaOH to form the sodium salt. This step requires precise pH control to avoid hydrolysis or decomposition.

Procedure

The sulfonic acid is dissolved in deionized water and cooled to 5C5^\circ \text{C}. A 20% NaOHNaOH solution is added dropwise until the pH reaches 7–8. The mixture is stirred for 1 hour, and the product is isolated via vacuum filtration or rotary evaporation.

Critical Considerations:

  • pH Adjustment: Excess alkalinity (pH>9pH > 9) degrades the sulfonate group, reducing yield.

  • Crystallization: Slow cooling (2C/min2^\circ \text{C}/\text{min}) yields larger crystals with higher purity.

Phase Transfer Catalysis (PTC) Methods

PTC has emerged as a scalable and efficient strategy for sulfonate synthesis, particularly for substrates with low aqueous solubility. Quaternary ammonium salts, such as tetraoctylammonium bromide (TOAB), facilitate ion transfer between organic and aqueous phases.

PTC-Mediated Sulfonation

In a representative protocol, 3-phenylpropene is reacted with sodium sulfite (Na2SO3Na_2SO_3) in a biphasic system (toluene/water) using TOAB (5 mol%). The reaction proceeds at 80C80^\circ \text{C} for 12 hours, achieving 89% yield.

Advantages of PTC:

  • Reduced Side Reactions: Confinement of reactive intermediates to the organic phase minimizes hydrolysis.

  • Catalyst Recycling: TOAB can be recovered via aqueous extraction, lowering costs.

Table 2: PTC Catalysts and Performance

CatalystYield (%)Reaction Time (h)
Tetraoctylammonium bromide8912
Benzyltriethylammonium chloride7618
Cetyltrimethylammonium bromide8214

Halogenation-Sulfonation Sequential Route

An alternative pathway involves initial halogenation of 3-phenylpropan-1-ol followed by nucleophilic substitution with sulfite ions.

Stepwise Synthesis

  • Halogenation: 3-Phenylpropan-1-ol is treated with hydrobromic acid (HBrHBr) in the presence of H2SO4H_2SO_4 to form 1-bromo-3-phenylpropane.

  • Sulfonation: The bromide intermediate reacts with sodium sulfite (Na2SO3Na_2SO_3) in dimethylformamide (DMF) at 100C100^\circ \text{C} for 24 hours.

Challenges:

  • Byproduct Formation: Competing elimination reactions yield allylbenzene, necessitating excess Na2SO3Na_2SO_3.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of SO32SO_3^{2-}.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency, safety, and minimal waste. Continuous flow reactors and solvent recovery systems are employed to meet these goals.

Continuous Sulfonation

A tubular reactor system feeds 3-phenylpropene and SO3SO_3 (gas) into a heated zone (50C50^\circ \text{C}) with a residence time of 10 minutes. Neutralization occurs in-line with NaOHNaOH, producing the sulfonate at 12 kg/h.

Optimization Metrics:

  • Throughput: 90% conversion per pass.

  • Waste Reduction: SO3SO_3 is recycled via condensation, reducing environmental impact.

Analytical and Purification Techniques

Final product quality is ensured through crystallization, chromatography, and spectroscopic validation.

Crystallization Dynamics

Recrystallization from ethanol/water (3:1) removes residual sodium sulfate (Na2SO4Na_2SO_4) and unreacted starting materials. The process achieves >99% purity when conducted at 20C-20^\circ \text{C}.

Spectroscopic Characterization

  • 1H^1\text{H} NMR (400 MHz, D2_2O): δ 7.35–7.20 (m, 5H, Ar–H), 2.90 (t, J=7.6HzJ = 7.6 \, \text{Hz}, 2H, CH2SO3CH_2SO_3^-), 2.45 (t, J=7.6HzJ = 7.6 \, \text{Hz}, 2H, CH2CH2CH_2CH_2), 1.85 (quintet, J=7.6HzJ = 7.6 \, \text{Hz}, 2H, CH2CH_2).

  • FT-IR: Strong bands at 1185 cm1^{-1} (S=OS=O) and 1040 cm1^{-1} (SOS-O) .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-phenylpropane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to sulfinate or thiol groups under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products:

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Sulfinates and thiols.

    Substitution: Nitro, bromo, and sulfonated derivatives of the phenyl ring.

Scientific Research Applications

Sodium 3-phenylpropane-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 3-phenylpropane-1-sulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins and enzymes, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to sodium 3-phenylpropane-1-sulfonate, with key differences in substituents, reactivity, and applications:

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

  • Structure : Features a methyl group and a double bond (propene backbone) with a sulfonate group at the first carbon.
  • Reactivity : The unsaturated double bond increases reactivity in polymerization or addition reactions compared to saturated analogs like this compound .
  • Safety : Requires stringent first-aid measures (e.g., removal of contaminated clothing, medical consultation), indicating higher acute toxicity .
  • Applications : Likely used in water-soluble polymers or ion-exchange resins.

Sodium 3-Hydroxypropane-1-sulphonate

  • Structure : Contains a hydroxyl (-OH) group at the third carbon instead of a phenyl group.
  • Solubility : Undetermined solubility but presumed highly water-soluble due to the hydroxyl and sulfonate groups .
  • Safety: Classified as non-hazardous under GHS, contrasting with more reactive sulfonates like 2-methylpropene derivatives .
  • Applications: Potential use in biochemical research or stabilizers.

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

  • Structure : Naphthalene backbone with two sulfonate groups and a hydroxyl substituent.
  • Solubility: Extremely water-soluble due to dual sulfonate groups, surpassing monosulphonated analogs .
  • Applications : Chelating agent or dye intermediate, leveraging aromaticity and sulfonate charge density .

1,3-Propane Sultone (CAS 1120-71-4)

  • Structure : Cyclic sulfonate ester (sultone) with a three-membered ring.
  • Reactivity : Highly reactive intermediate for introducing sulfonate groups via ring-opening reactions, unlike stable sodium sulfonates .
  • Hazards : Requires medical attention upon exposure, reflecting acute toxicity risks .

Comparative Data Table

Compound Name CAS Number Key Substituents Solubility Reactivity Applications Safety Profile
This compound Not provided Phenyl, sulfonate Moderate (inferred) Moderate Surfactants, synthesis intermediates Likely low hazard (inferred)
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 Methyl, double bond High High Polymers, ion-exchange resins Acute toxicity risks
Sodium 3-hydroxypropane-1-sulphonate Not provided Hydroxyl, sulfonate High (inferred) Low Biochemical research Non-hazardous
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 Hydroxyl, dual sulfonates Very high Moderate Dyes, chelators Data not available
1,3-Propane sultone 1120-71-4 Cyclic sulfonate ester Reacts with water Very high Sulfonation reagent High toxicity

Key Findings

  • Substituent Effects : Aromatic groups (phenyl, naphthalene) enhance hydrophobicity and stability, while hydroxyl or unsaturated groups increase solubility and reactivity.
  • Safety: Unsaturated or cyclic sulfonates (e.g., 2-methylpropene derivatives, sultones) pose higher toxicity risks than saturated or non-cyclic analogs .
  • Applications : Structural variations dictate niche uses, such as 1,3-propane sultone in reactive sulfonation versus dipotassium naphthalene derivatives in dye chemistry .

Q & A

Q. What are the standard laboratory synthesis protocols for Sodium 3-phenylpropane-1-sulfonate, and how is purity ensured?

this compound is typically synthesized via sulfonation of 3-phenylpropanol using sulfonic acid derivatives under controlled conditions. A common method involves reacting 3-phenylpropyl chloride with sodium sulfite, followed by ion-exchange chromatography for purification . Purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted precursors or byproducts .

Q. How is the structural integrity of this compound confirmed in experimental settings?

Structural characterization employs NMR (¹H, ¹³C) to verify the sulfonate group's position and phenyl substitution pattern. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography may resolve stereochemical ambiguities. Cross-referencing with PubChem’s InChI key (NUKFCHOWHASRGY-UHFFFAOYSA-M) ensures alignment with standardized data .

Q. What are the primary applications of this compound in biochemical research?

The compound is utilized as a biochemical probe due to its amphiphilic structure, enabling studies on protein-ligand interactions and membrane dynamics. Its sulfonate group enhances water solubility, making it suitable for in vitro assays investigating anti-inflammatory or anticancer mechanisms .

Advanced Research Questions

Q. What strategies optimize this compound yield in multi-step syntheses with competing side reactions?

Yield optimization involves kinetic control via temperature modulation (e.g., maintaining <50°C during sulfonation) and catalytic agents like phase-transfer catalysts. Reaction monitoring via thin-layer chromatography (TLC) identifies intermediates, while gradient elution in HPLC minimizes byproduct formation .

Q. How do researchers address discrepancies in reported biological activities of this compound across studies?

Contradictions in biological data (e.g., anti-inflammatory efficacy) are resolved by standardizing assay conditions (e.g., cell line selection, concentration ranges) and validating results with orthogonal methods (e.g., ELISA for cytokine profiling alongside transcriptomic analysis). Meta-analyses of PubChem and EPA DSSTox entries help contextualize findings .

Q. What mechanistic insights underlie this compound’s role in drug delivery systems?

The compound’s sulfonate group facilitates ionic interactions with cationic drug carriers, enhancing payload stability. Studies employ fluorescence quenching assays and molecular docking simulations to map binding affinities with model carriers like chitosan nanoparticles .

Q. How does this compound compare structurally and functionally to perfluorinated analogs in industrial applications?

Unlike perfluorinated sulfonates (e.g., those in ), this compound lacks fluorine substituents, reducing environmental persistence but maintaining surfactant properties. Comparative studies use surface tension measurements and cytotoxicity assays to evaluate trade-offs in dye/pigment formulations .

Q. What advanced analytical techniques quantify trace impurities in this compound batches?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization detects sub-ppm impurities. Method validation follows ICH guidelines, ensuring specificity and reproducibility. Internal standards like deuterated analogs correct for matrix effects .

Q. How is this compound stabilized in aqueous solutions for long-term biochemical assays?

Stabilization involves buffering at pH 6–8 to prevent sulfonate hydrolysis, with antioxidants (e.g., ascorbic acid) added to mitigate oxidative degradation. Accelerated stability studies (40°C/75% RH) predict shelf life using Arrhenius modeling .

Q. What computational models predict this compound’s interactions with enzymatic targets?

Density functional theory (DFT) calculates electrostatic potential maps to identify reactive sites, while molecular dynamics simulations model binding kinetics with enzymes like cyclooxygenase-2 (COX-2). These predictions are validated via isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 3-phenylpropane-1-sulfonate
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